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molecular formula C16H10F2O B8756095 Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-

Dibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one, 1,1-difluoro-1a,10b-dihydro-

Cat. No. B8756095
M. Wt: 256.25 g/mol
InChI Key: FDRFDJINUJIRBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06570016B1

Procedure details

A solution of an alkali halodifluoroacetate such as sodium chlorodifluoroacetate in a solvent (for example, glyme, diglyme) is added over a period of 4 to 8 hours (preferably 6 hours) to a solution of dibenzosuberenone (for example in diglyme) with stirring and under nitrogen, maintaining the reaction temperature at 160°-165° C. Other reaction temperatures may be employed depending upon the reactants used, as described in Ciganek et al., “Imine Analogues of Tricyclic Antidepressants,” J. Med. Chem., 1981, 24,336-41; or in Coyne and Cusic, “Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptene Derivatives. A Series of Potent Antidepressants,” J. Med. Chem., 1974, Vol. 17, No. 1, 72-75. The reaction mixture is brought to room temperature, then poured into water and extracted (e.g., with diethylether or pentane). The 1,1-difluoro-1a,10b-dihydrodibenzo[a,e]cyclopropa[c]cyclohepten-6(1H)-one is isolated and purified by conventional means, for example, the organic phase is washed with water, dried (e.g., over Na2SO4), evaporated, and the residue is recrystallized (e.g., from ethanol, and optionally recrystallized again, e.g., from acetone/hexane).
[Compound]
Name
halodifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Tricyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Cl[C:2]([F:7])([F:6])[C:3]([O-])=O.[Na+].C(COC)OC.COCCOCCOC.[CH:24]1[CH:29]=[C:28]2C=[CH:31][C:32]3[C:37]([C:38](=[O:39])[C:27]2=[CH:26][CH:25]=1)=[CH:36][CH:35]=[CH:34][CH:33]=3>O>[F:6][C:2]1([F:7])[CH:31]2[CH:3]1[C:28]1[CH:29]=[CH:24][CH:25]=[CH:26][C:27]=1[C:38](=[O:39])[C:37]1[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=12 |f:0.1|

Inputs

Step One
Name
halodifluoroacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)[O-])(F)F.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCOC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CC3=CC=CC=C3C2=O
Step Six
Name
Imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Tricyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Aminoalkyldibenzo[a,e]cyclopropa[c]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring and under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is added over a period of 4 to 8 hours
Duration
6 (± 2) h
CUSTOM
Type
CUSTOM
Details
preferably 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at 160°-165° C
CUSTOM
Type
CUSTOM
Details
Other reaction temperatures
CUSTOM
Type
CUSTOM
Details
is brought to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted (e.g., with diethylether or pentane)

Outcomes

Product
Name
Type
product
Smiles
FC1(C2C3=C(C(C4=C(C21)C=CC=C4)=O)C=CC=C3)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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